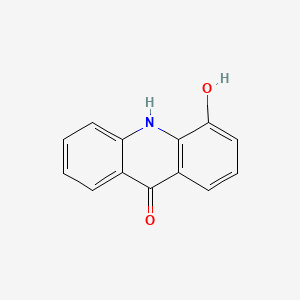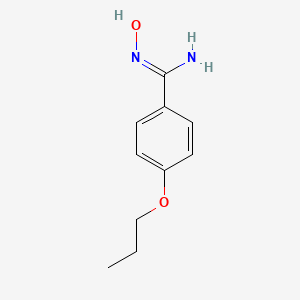
Glucotropaeolin potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a secondary metabolite that plays a role in plant defense mechanisms. Upon enzymatic hydrolysis, glucotropaeolin potassium is converted into benzyl isothiocyanate, which contributes to the characteristic flavor of these plants .
準備方法
Synthetic Routes and Reaction Conditions
Glucotropaeolin potassium can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several steps, including the formation of a glucose derivative with a β-D-glucopyranose configuration . The process is more efficient than isolating pure materials from plants.
Industrial Production Methods
Industrial production of this compound involves the extraction of glucosinolates from plant tissues. Common methods include extraction in cold methanol, boiling methanol, or boiling water . Cold methanol extraction is often preferred due to its efficiency and safety . The extracted glucosinolates are then purified and converted into their potassium salt form.
化学反応の分析
Types of Reactions
Glucotropaeolin potassium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by myrosinase converts this compound into benzyl isothiocyanate.
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can occur at the glucose moiety or the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used for hydrolysis under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Benzyl Isothiocyanate: Formed from enzymatic hydrolysis.
Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.
科学的研究の応用
Glucotropaeolin potassium has a wide range of scientific research applications:
作用機序
The mechanism of action of glucotropaeolin potassium involves its enzymatic conversion to benzyl isothiocyanate by myrosinase . Benzyl isothiocyanate is a reactive compound that can interact with various molecular targets, including proteins and DNA. It exerts its effects by inducing oxidative stress, inhibiting cell proliferation, and triggering apoptosis in cancer cells . The compound also has antimicrobial properties, making it effective against certain pathogens .
類似化合物との比較
Glucotropaeolin potassium is unique among glucosinolates due to its benzyl group. Similar compounds include:
Sinigrin: Found in mustard seeds, it is converted to allyl isothiocyanate.
Gluconasturtiin: Found in watercress, it is converted to phenethyl isothiocyanate.
Glucoerucin: Found in arugula, it is converted to erucin.
Compared to these compounds, this compound has a distinct flavor profile and unique biological activities .
特性
分子式 |
C14H19KNO9S2 |
|---|---|
分子量 |
448.5 g/mol |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
InChIキー |
VNISEVYBPALGBI-XLUSCXMISA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K] |
正規SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




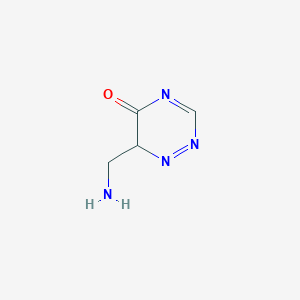
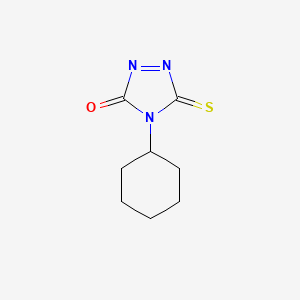
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
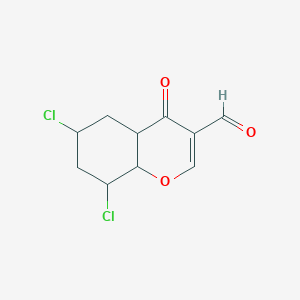
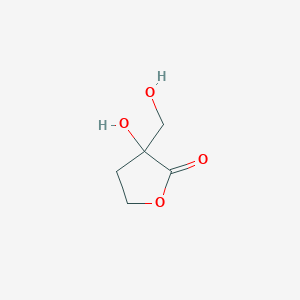
![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
![2-[4-(2-Methoxyethoxy)phenyl]ethanamine](/img/structure/B12348572.png)
![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)
